![molecular formula C23H21BrN2O2S B1193588 SGC6870N](/img/new.no-structure.jpg)
SGC6870N
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Overview
Description
SGC6870N is a negative control for SGC6870 (GLXC-21306).
Scientific Research Applications
Scientific Research Applications
-
Selectivity Assessment :
- In a study assessing the selectivity of SGC6870 and SGC6870N against various methyltransferases, SGC6870 was shown to potently inhibit PRMT6 without significantly affecting other methyltransferases at concentrations of 1 and 10 μM. In contrast, this compound did not exhibit significant inhibition across a panel of 33 methyltransferases, including PRMT6, confirming its role as a negative control .
-
Cellular Assays :
- The cellular potency of SGC6870 was evaluated in HEK293T cells, where it effectively reduced levels of specific methylation markers associated with PRMT6 activity. Conversely, this compound did not significantly alter these markers at concentrations up to 10 μM but showed some toxicity at higher concentrations (30 μM) . This characteristic reinforces its utility in distinguishing specific effects attributed to PRMT6 inhibition.
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Growth Inhibition Studies :
- Both SGC6870 and this compound were tested for their effects on cell growth across various cell lines (HEK293T, PNT2, and MCF-7). Neither compound exhibited significant toxicity at concentrations up to 10 μM, indicating that they can be safely used in cellular studies without affecting cell viability .
Data Tables
Parameter | SGC6870 | This compound |
---|---|---|
Inhibition of PRMT6 | Potent (IC50 ~ 0.9 μM) | No significant inhibition |
Other Methyltransferases | Minimal inhibition | No significant inhibition |
Cellular Toxicity (10 μM) | Not significant | Not significant |
Cellular Toxicity (30 μM) | Not tested | Significant |
Case Studies
-
Chemical Biology Research :
- In research exploring the physiological roles of PRMT6, this compound was utilized alongside SGC6870 to delineate specific pathways influenced by PRMT6 activity. The absence of inhibitory effects from this compound allowed researchers to attribute changes in cellular behavior directly to the action of SGC6870 .
- Validation Experiments :
Properties
Molecular Formula |
C23H21BrN2O2S |
---|---|
Molecular Weight |
469.397 |
IUPAC Name |
(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one |
InChI |
InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1 |
InChI Key |
NIPTUMFVYBXSMZ-QFIPXVFZSA-N |
SMILES |
O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGC6870N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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